molecular formula C19H24N2O3S B2420994 2-phenoxy-N-((1-phenylpyrrolidin-2-yl)methyl)ethanesulfonamide CAS No. 1797860-11-7

2-phenoxy-N-((1-phenylpyrrolidin-2-yl)methyl)ethanesulfonamide

Cat. No. B2420994
CAS RN: 1797860-11-7
M. Wt: 360.47
InChI Key: JPZZDUFFTULXPD-UHFFFAOYSA-N
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Description

“2-phenoxy-N-((1-phenylpyrrolidin-2-yl)methyl)ethanesulfonamide” is a chemical compound with the CAS No.: 1797860-11-7 . The molecular weight of this compound is 360.5 .

Scientific Research Applications

Anticancer Properties

Alkylaminophenol compounds, including our target molecule, have been investigated for their potential in cancer treatment . Their antioxidant properties and mild synthesis conditions make them appealing candidates. Researchers explore their effects on different cancer cell lines and evaluate their antiproliferative activity.

Organic Synthesis

The Petasis reaction, which produces alkylaminophenols, is a versatile method for constructing carbon–carbon bonds . Researchers can explore the synthetic utility of our compound in building more complex molecules. Its unique structure may enable the creation of diverse chemical libraries for drug discovery.

properties

IUPAC Name

2-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c22-25(23,15-14-24-19-11-5-2-6-12-19)20-16-18-10-7-13-21(18)17-8-3-1-4-9-17/h1-6,8-9,11-12,18,20H,7,10,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZZDUFFTULXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNS(=O)(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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